molecular formula C5H6ClN3O B12356334 6-chloro-4-methoxy-4H-pyridazin-3-imine

6-chloro-4-methoxy-4H-pyridazin-3-imine

Cat. No.: B12356334
M. Wt: 159.57 g/mol
InChI Key: CDARTXSWZBTORI-UHFFFAOYSA-N
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Description

6-chloro-4-methoxy-4H-pyridazin-3-imine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 6th position, a methoxy group at the 4th position, and an imine group at the 3rd position of the pyridazine ring. Pyridazine derivatives are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-methoxy-4H-pyridazin-3-imine typically involves the reaction of 3,6-dichloropyridazine with methanol in the presence of a base. The reaction conditions often include heating the mixture to reflux temperature to facilitate the substitution of the chlorine atom with the methoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methoxy-4H-pyridazin-3-imine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-chloro-4-methoxy-4H-pyridazin-3-imine has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for cardiovascular diseases and neurological disorders.

    Industry: Utilized in the development of agrochemicals and functional materials

Mechanism of Action

The mechanism of action of 6-chloro-4-methoxy-4H-pyridazin-3-imine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit calcium ion influx, which is crucial for platelet aggregation and cardiovascular functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-methylpyridazin-3-amine
  • 6-chloro-4-methoxypyridazin-3-one
  • 6-chloro-4-methylpyridazin-3-imine

Uniqueness

6-chloro-4-methoxy-4H-pyridazin-3-imine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6ClN3O

Molecular Weight

159.57 g/mol

IUPAC Name

6-chloro-4-methoxy-4H-pyridazin-3-imine

InChI

InChI=1S/C5H6ClN3O/c1-10-3-2-4(6)8-9-5(3)7/h2-3,7H,1H3

InChI Key

CDARTXSWZBTORI-UHFFFAOYSA-N

Canonical SMILES

COC1C=C(N=NC1=N)Cl

Origin of Product

United States

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